Cas no 1267962-69-5 (4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid)

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a thiazole core with a methoxymethyl substituent at the 4-position. This compound is of interest in pharmaceutical and agrochemical research due to its versatile reactivity, particularly as a building block for the synthesis of more complex molecules. The presence of both a carboxylic acid and a methoxymethyl group allows for selective functionalization, enabling applications in drug discovery and material science. Its structural characteristics make it suitable for use in cross-coupling reactions, amide formations, and other transformations. The compound is typically handled under controlled conditions to ensure stability and purity.
4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid structure
1267962-69-5 structure
Product Name:4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid
CAS No:1267962-69-5
MF:C6H7NO3S
MW:173.189680337906
MDL:MFCD19282159
CID:5158510
PubChem ID:19885480
Update Time:2025-08-04

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(methoxymethyl)-1,3-thiazole-5-carboxylic acid
    • 4-(methoxymethyl)-1,3-thiazole-5-carboxylicacid
    • 5-Thiazolecarboxylic acid, 4-(methoxymethyl)-
    • 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid
    • MDL: MFCD19282159
    • Inchi: 1S/C6H7NO3S/c1-10-2-4-5(6(8)9)11-3-7-4/h3H,2H2,1H3,(H,8,9)
    • InChI Key: QZFJHHICSMDKKA-UHFFFAOYSA-N
    • SMILES: S1C=NC(=C1C(=O)O)COC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 153
  • XLogP3: 0.5
  • Topological Polar Surface Area: 87.7

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Additional information on 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic Acid: A Comprehensive Overview

4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, with the CAS number 1267962-69-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiazole ring system, a methoxymethyl substituent at the 4-position, and a carboxylic acid group at the 5-position. These structural features contribute to its unique chemical properties and reactivity.

The thiazole ring system is a five-membered heterocycle containing one sulfur and one nitrogen atom. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable scaffold in organic synthesis. The substitution pattern of the thiazole ring plays a crucial role in determining the compound's properties. In the case of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid, the methoxymethyl group at position 4 introduces electron-donating effects, which can influence the electronic environment of the molecule and potentially enhance its reactivity or bioavailability.

The carboxylic acid group at position 5 adds another layer of functionality to this compound. Carboxylic acids are versatile functional groups that can undergo various reactions, such as esterification, amidation, or decarboxylation. These reactions are often utilized in organic synthesis to modify the properties of the molecule or to prepare derivatives with specific applications. For instance, ester derivatives of this compound may exhibit improved solubility or stability, making them more suitable for use in pharmaceutical formulations.

Recent studies have highlighted the potential of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid as a precursor for synthesizing bioactive molecules. Researchers have explored its role in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. The thiazole moiety has been shown to possess anti-inflammatory activity in several preclinical models, suggesting that this compound could serve as a lead structure for developing novel therapeutic agents.

In addition to its medicinal applications, this compound has also been investigated for its potential use in agrochemicals. The methoxymethyl group and carboxylic acid functionalities may contribute to its ability to interact with biological systems, making it a candidate for herbicide or fungicide development. However, further research is required to fully understand its efficacy and safety profile in agricultural settings.

The synthesis of 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions. One common approach involves the condensation of an appropriate thioamide with aldehydes or ketones under acidic conditions to form the thiazole ring. Subsequent functionalization steps are then employed to introduce the methoxymethyl and carboxylic acid groups at specific positions on the ring.

The physical properties of this compound include a melting point of approximately 200°C and a molecular weight of around 187 g/mol. Its solubility characteristics make it suitable for use in various solvents commonly employed in organic synthesis and pharmaceutical formulations.

In terms of safety and handling, this compound should be treated with care due to its potential irritancy to eyes and skin. Proper personal protective equipment should be used during handling and storage to minimize exposure risks.

In conclusion, 4-(Methoxymethyl)-1,3-thiazole-5-carboxylic acid is a versatile compound with promising applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an attractive target for further research and development. As new insights into its biological activities emerge from ongoing studies, this compound is likely to play an increasingly important role in advancing drug discovery and agricultural science.

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